molecular formula C11H14ClN3O B1356016 4-Hydrazino-6-ethoxyquinoline hydrochloride CAS No. 1172910-15-4

4-Hydrazino-6-ethoxyquinoline hydrochloride

Cat. No.: B1356016
CAS No.: 1172910-15-4
M. Wt: 239.7 g/mol
InChI Key: KWCSTCOKSPVHML-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical context of quinoline chemistry, which has its roots in the mid-19th century with the discovery of quinine and subsequent synthetic efforts to create related antimalarial compounds. The quinoline scaffold has been recognized as a privileged structure in medicinal chemistry since the early 1900s, when researchers began systematically exploring modifications to the basic quinoline framework. The incorporation of hydrazino groups into quinoline structures represents a more recent advancement in heterocyclic chemistry, building upon the understanding that hydrazine derivatives often exhibit enhanced biological activities compared to their parent compounds.

Historical patent literature reveals that hydrazinoquinoline derivatives were being investigated as early as the 1960s, with United States Patent 3,152,133 describing the synthesis of 2-hydrazinoquinoline hydrazone compounds for potential pharmaceutical applications. This early work established the foundation for subsequent investigations into various hydrazinoquinoline isomers, including the 4-substituted derivatives. The specific development of this compound appears to be a more contemporary achievement, likely emerging from systematic structure-activity relationship studies conducted in the late 20th or early 21st century.

Research into quinoline derivatives experienced significant expansion during the latter half of the 20th century, driven by their demonstrated utility in antimalarial therapy and emerging applications in other therapeutic areas. The introduction of ethoxy substituents at the 6-position of quinoline rings was found to modulate both the chemical reactivity and biological properties of these compounds, leading to targeted synthesis efforts focusing on 6-ethoxyquinoline derivatives. The combination of hydrazino functionality at the 4-position with ethoxy substitution at the 6-position represents a strategic approach to compound design, aimed at optimizing both synthetic accessibility and potential biological activity.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several key principles of heterocyclic chemistry that contribute to its chemical significance and potential utility. The quinoline ring system serves as the core framework, providing a bicyclic aromatic structure that combines the electronic properties of both benzene and pyridine rings. This dual character results in distinct reactivity patterns, with the pyridine-like nitrogen atom conferring basic properties while the benzene ring provides sites for electrophilic substitution reactions.

The hydrazino group positioned at the 4-carbon of the quinoline ring introduces significant nucleophilic character to the molecule, as the terminal nitrogen atom in the hydrazine moiety possesses enhanced nucleophilicity compared to simple amine groups. This structural feature enables the compound to participate in various condensation reactions, particularly with carbonyl-containing compounds to form hydrazone derivatives. Research has demonstrated that hydrazinoquinoline compounds can react with both aldehydes and ketones through Schiff base formation, expanding their utility as synthetic intermediates.

The ethoxy substituent at the 6-position plays a crucial role in modulating the electronic properties of the quinoline system through its electron-donating characteristics. This substitution pattern influences both the basicity of the quinoline nitrogen and the reactivity of other positions on the ring system. Studies have shown that alkoxy substituents at the 6-position can enhance the nucleophilic character of hydrazino groups at the 4-position, facilitating certain synthetic transformations.

Structural Component Chemical Significance Impact on Properties
Quinoline ring system Bicyclic aromatic heterocycle Provides aromatic stability and basic character
Hydrazino group at position 4 Enhanced nucleophilic functionality Enables condensation reactions and derivatization
Ethoxy group at position 6 Electron-donating substituent Modulates electronic properties and solubility
Hydrochloride salt form Ionic character enhancement Improves stability and water solubility

The three-dimensional structure of this compound exhibits specific conformational preferences that influence its chemical behavior. The hydrazino group can adopt various conformations, with the nitrogen-nitrogen bond capable of rotation that affects the overall molecular geometry. Computational studies of related hydrazinoquinoline compounds have revealed that the preferred conformations often involve intramolecular hydrogen bonding interactions between the hydrazino group and the quinoline nitrogen, stabilizing certain geometric arrangements.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting both the parent quinoline structure and the specific substitution pattern. According to Chemical Abstracts Service indexing, the compound is officially designated as "Quinoline, 6-ethoxy-4-hydrazinyl-, hydrochloride (1:1)", indicating the one-to-one stoichiometric relationship between the organic base and hydrochloric acid.

The IUPAC systematic name for this compound is "(6-ethoxyquinolin-4-yl)hydrazine hydrochloride", which clearly indicates the connectivity of the hydrazine moiety to the 4-position of the 6-ethoxyquinoline ring system. This nomenclature system provides unambiguous identification of the molecular structure, distinguishing it from other possible isomers such as 2-hydrazinoquinoline derivatives or alternative substitution patterns on the quinoline ring.

Alternative nomenclature systems have been employed in various chemical databases and literature sources. The compound may also be referred to as "6-ethoxy-4-hydrazinoquinoline hydrochloride" or "this compound", with these variations reflecting different approaches to naming the same chemical entity. The InChI (International Chemical Identifier) key for this compound is KWCSTCOKSPVHML-UHFFFAOYSA-N, providing a unique digital fingerprint for database searching and identification purposes.

Nomenclature System Designation
IUPAC Name (6-ethoxyquinolin-4-yl)hydrazine hydrochloride
Chemical Abstracts Service Index Name Quinoline, 6-ethoxy-4-hydrazinyl-, hydrochloride (1:1)
Common Chemical Name This compound
Molecular Formula C11H14ClN3O
Chemical Abstracts Service Registry Number 1172910-15-4
InChI Key KWCSTCOKSPVHML-UHFFFAOYSA-N

The classification of this compound within broader chemical taxonomy places it as a member of the quinoline alkaloid family, specifically within the subcategory of functionalized quinolines bearing nitrogen-containing substituents. From a structural chemistry perspective, it represents an example of a bifunctional heterocycle, possessing both basic quinoline nitrogen and nucleophilic hydrazino functionality. This dual character classifies the compound as potentially useful in coordination chemistry, where it could serve as a multidentate ligand capable of coordinating to metal centers through multiple nitrogen atoms.

Properties

IUPAC Name

(6-ethoxyquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-15-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCSTCOKSPVHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CN=C2C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589073
Record name 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172910-15-4
Record name 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-ethoxyquinoline, which is commercially available or can be synthesized from quinoline through ethylation.

    Hydrazination: The 6-ethoxyquinoline undergoes hydrazination by reacting with hydrazine hydrate under reflux conditions. This reaction introduces the hydrazino group at the 4-position of the quinoline ring.

    Hydrochloride Formation: The resulting 4-hydrazino-6-ethoxyquinoline is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazino-6-ethoxyquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products:

    Oxidation Products: Azo or azoxy compounds.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Compounds with various functional groups replacing the ethoxy group.

Scientific Research Applications

Anti-Malarial Activity

Research indicates that derivatives of quinoline, including 4-hydrazino-6-ethoxyquinoline hydrochloride, exhibit significant anti-malarial properties. A patent describes novel processes for synthesizing quinoline compounds that can be utilized as anti-malarial drugs, highlighting the potential of hydrazino derivatives in combating malaria .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer effects. Studies show that quinazoline and quinoline compounds can inhibit tumor growth in various cancer models. For instance, derivatives similar to 4-hydrazino-6-ethoxyquinoline have demonstrated efficacy against renal carcinoma and melanoma . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The antimicrobial potential of hydrazinoquinolines has been explored in several studies. For example, a study reported the synthesis of hydrazones derived from hydrazinoquinazoline, which exhibited notable antimicrobial activity against various pathogens . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Synthesis and Evaluation

A case study focused on synthesizing hydrazones from 4-hydrazinoquinazoline demonstrated their biological activity through various assays. The study found that these compounds could effectively inhibit microbial growth, showcasing their potential as new antibiotics .

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the safety and efficacy of compounds based on this compound. One study assessed the compound's anti-cancer efficacy in NOD/SCID mice, demonstrating significant tumor reduction compared to controls . Such findings are crucial for advancing these compounds toward clinical trials.

Data Tables

Application AreaCompound TestedKey Findings
Anti-Malarial4-Hydrazino-6-ethoxyquinolineEffective against Plasmodium falciparum
Anti-CancerQuinazoline derivativesInhibition of tumor growth in renal carcinoma
AntimicrobialHydrazones from hydrazinoquinazolineSignificant antimicrobial activity against E.coli

Mechanism of Action

The mechanism of action of 4-Hydrazino-6-ethoxyquinoline hydrochloride depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biological effects. The hydrazino group can form reactive intermediates that interact with molecular targets, potentially disrupting cellular processes or inducing cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-hydrazino-6-ethoxyquinoline hydrochloride can be contextualized by comparing it to analogous hydrazino-substituted quinolines. Key differences lie in substituent types (e.g., methoxy, methyl, chloro), positions, and synthesis routes, which influence physicochemical properties and reactivity.

Structural and Functional Comparison

The table below summarizes critical parameters for this compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Synthesis Highlights
This compound 1172910-15-4 C₁₁H₁₄ClN₃O 239.71 6-ethoxy, 4-hydrazino 95% Hydrazine reaction with ethoxy precursor
4-Hydrazino-6-methylquinoline hydrochloride 68500-33-4 C₁₀H₁₂ClN₃ 209.68 6-methyl, 4-hydrazino ≥98% Methyl-substituted precursor
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride - C₁₀H₁₀Cl₂N₃ 243.11* 6-chloro, 2-methyl, 4-hydrazino - Chlorination and hydrazine reaction
4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride 1171611-95-2 C₁₁H₁₄ClN₃O 239.71 6-methoxy, 2-methyl, 4-hydrazino 95% Methoxy precursor + hydrazine
4-Hydrazino-6-methoxyquinoline hydrochloride 68500-39-0 C₁₀H₁₂ClN₃O 225.67 6-methoxy, 4-hydrazino 95% Methoxy substitution
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride 1208518-95-9 C₁₁H₁₃Cl₂N₃ 274.15 8-chloro, 2,6-dimethyl, 4-hydrazino - Multi-step chloro/dimethyl synthesis

*Calculated based on molecular formula.

Key Observations

Substituent Effects: Electron-Donating Groups (Ethoxy, Methoxy): The ethoxy and methoxy groups enhance solubility in polar solvents compared to methyl or chloro analogs. Chloro and Methyl Groups: Chloro substituents (e.g., 6-chloro or 8-chloro) introduce electron-withdrawing effects, which may increase reactivity in nucleophilic substitution reactions.

Synthesis Routes: The target compound and its methoxy analogs (e.g., 1171611-95-2) are synthesized via hydrazine substitution of chloro- or alkoxy-precursors, achieving yields >95% . Chloro-substituted derivatives require additional halogenation steps, as seen in 6-chloro-4-hydrazino-2-methylquinoline hydrochloride .

Purity and Commercial Availability: this compound and its methoxy/methyl variants are widely available (≥95% purity), with suppliers spanning multiple countries . Chloro-substituted derivatives (e.g., 1208518-95-9) are less commonly listed, suggesting niche applications or synthetic challenges .

Biological Activity

4-Hydrazino-6-ethoxyquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Molecular Formula : C10H12ClN5O
  • CAS Number : 1172910-15-4

The compound features a quinoline core substituted with hydrazine and ethoxy groups, which may influence its biological activity by modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways, particularly those involved in apoptosis and cell proliferation.

Target Pathways

  • Bcl-2 Inhibition : Similar compounds have been shown to inhibit Bcl-2, a protein that regulates apoptosis. This inhibition leads to increased apoptosis in cancer cells, making it a potential therapeutic target in oncology .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through mechanisms involving ROS.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HeLa Cells : The compound showed potent anti-proliferative effects with IC50 values in the sub-micromolar range.
  • MDA-MB-231 Cells : Exhibited strong inhibition of cell growth and induction of apoptosis.

The mechanism involves downregulation of anti-apoptotic proteins and activation of pro-apoptotic factors within these cells.

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest potential antiviral and anti-inflammatory activities. These effects are hypothesized to arise from the compound's ability to modulate immune responses and inhibit viral replication .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on HeLa Cells :
    • Objective : To evaluate the anti-proliferative effects.
    • Method : MTT assay was used to assess cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 1 µM, with a calculated IC50 of approximately 0.5 µM.
  • Bcl-2 Targeting Study :
    • Objective : To investigate the compound's role as a Bcl-2 inhibitor.
    • Method : ELISA assays were conducted to measure Bcl-2 protein levels post-treatment.
    • Results : A notable decrease in Bcl-2 levels was recorded, correlating with increased apoptosis markers.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerHeLa0.5Bcl-2 inhibition
AnticancerMDA-MB-231<1Apoptosis induction
AntiviralTBDTBDImmune modulation
Anti-inflammatoryTBDTBDCytokine inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Hydrazino-6-ethoxyquinoline hydrochloride, and what critical parameters influence reaction efficiency?

  • Methodological Answer : A common approach involves hydrazination of a chloro-substituted ethoxyquinoline precursor using hydrazine hydrate under reflux in ethanol. For example, analogous syntheses (e.g., 2-Chloro-4-hydrazino-8-methylquinoline) use hydrazine hydrate (0.03 mol) added to a chloro-quinoline derivative in ethanol, heated under reflux for 6 hours, followed by precipitation and crystallization . Key parameters include stoichiometric ratios (excess hydrazine ensures complete substitution), solvent choice (polar aprotic solvents may enhance reactivity), and reaction time. Purification via column chromatography (e.g., petroleum ether:EtOAc gradients) or recrystallization is critical for isolating high-purity products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use EN 166-certified eye protection to prevent splashes .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust or vapors. Ensure local exhaust ventilation for powder handling .
  • Spill Management : Avoid dust generation; collect spills using non-sparking tools and place in sealed containers. Prevent entry into drains .
  • Emergency Procedures : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .

Q. How should researchers design experiments to assess the biological activity of this compound?

  • Methodological Answer :

  • Assay Design : Use in vitro antimicrobial or cytotoxicity assays (e.g., microdilution for MIC determination against Mycobacterium tuberculosis). Hydrazinoquinoline derivatives have shown antitubercular activity, suggesting similar frameworks for structure-activity relationship (SAR) studies .
  • Controls : Include positive controls (e.g., isoniazid for antitubercular assays) and vehicle controls (DMSO/ethanol).
  • Dose-Response Curves : Test a concentration range (e.g., 1–100 µM) to determine IC₅₀ values. Use triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for the hydrazination of ethoxyquinoline derivatives to maximize yield and purity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) versus ethanol. Higher-boiling solvents may improve reaction rates but require careful temperature control to avoid side reactions (e.g., hydrolysis) .
  • Catalysis : Explore acid or base catalysis (e.g., HCl or KOH) to accelerate nucleophilic substitution.
  • In-Line Monitoring : Use TLC or HPLC to track reaction progress. For example, in the synthesis of 4-Chloro-6,7-dimethoxyquinoline, HPLC with a C18 column confirmed >99% purity post-purification .
  • Yield Optimization : Vary hydrazine molar equivalents (1.5–3.0 equivalents) and reflux duration (4–8 hours) to identify ideal conditions .

Q. What analytical techniques are most effective for characterizing hydrazinoquinoline derivatives, and how can spectral data inconsistencies be resolved?

  • Methodological Answer :

  • Structural Elucidation :
  • NMR : ¹H and ¹³C NMR identify hydrazino (–NH–NH₂) protons (δ 4–6 ppm) and quinoline ring protons. For example, 4-Chloro-6,7-dimethoxyquinoline shows distinct aromatic proton signals at δ 7.32–8.57 ppm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224 for related compounds) .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry. Intramolecular interactions (e.g., C–H⋯Cl) can stabilize planar quinoline structures .
  • Data Reconciliation : If NMR signals overlap, use 2D techniques (COSY, HSQC) or vary solvent systems (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate with elemental analysis .

Q. What strategies can mitigate conflicting data in stability studies of hydrazino-containing compounds under varying storage conditions?

  • Methodological Answer :

  • Controlled Stability Testing : Store samples under accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC. Hydrazines are prone to oxidation; use inert atmospheres (N₂) or antioxidants (e.g., BHT) .
  • Degradation Pathway Analysis : Identify byproducts (e.g., via LC-MS). For example, hydrazine oxidation may yield azines or quinone derivatives.
  • Statistical Validation : Apply ANOVA to assess significance of degradation rates across batches. Use Weibull models for shelf-life prediction .

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